Fenbendazole sulfone-d3

Übersicht

Beschreibung

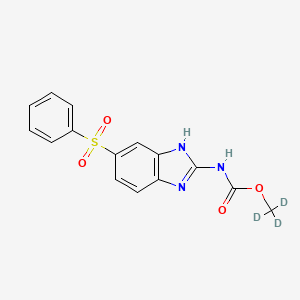

Fenbendazole sulfone-d3, VETRANAL™, analytical standard is a deuterated form of Fenbendazole sulfone. It is a benzimidazole carbamate derivative, specifically labeled with deuterium at the methyl group. This compound is primarily used as an analytical standard in various scientific research applications, including forensics, toxicology, and pharmaceutical analysis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fenbendazole sulfone-d3 involves the incorporation of deuterium into the methyl group of Fenbendazole sulfone. The general synthetic route includes the following steps:

Starting Material: The synthesis begins with the commercially available Fenbendazole.

Oxidation: Fenbendazole is oxidized to form Fenbendazole sulfone.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Oxidation: Large-scale oxidation of Fenbendazole to Fenbendazole sulfone.

Deuteration Process: Utilizing deuterated reagents in controlled environments to ensure high yield and purity of the deuterated product.

Analyse Chemischer Reaktionen

Metabolism and Biotransformation

Fenbendazole undergoes extensive metabolism in biological systems, primarily through the action of cytochrome P450 enzymes. The key metabolic transformations include:

-

Hydroxylation : Fenbendazole is metabolized to hydroxyfenbendazole via CYP2C19 and CYP2J2 enzymes. This step is crucial as it contributes to the pharmacological effects of the drug.

-

Sulfoxidation : The conversion of fenbendazole to its sulfoxide derivative, oxfendazole, occurs via flavin-containing monooxygenases and CYP3A4. This sulfoxide form is known to exhibit significant biological activity.

-

Sulfone Formation : Further oxidation leads to the formation of fenbendazole sulfone, which predominates in plasma after administration. This reaction is essential for understanding the pharmacokinetics and dynamics of fenbendazole in organisms .

Reaction Pathways

The following table summarizes the main metabolic pathways of fenbendazole leading to the formation of its metabolites:

| Metabolite | Enzyme Involved | Pathway Description |

|---|---|---|

| Hydroxyfenbendazole | CYP2C19, CYP2J2 | Hydroxylation of fenbendazole |

| Oxfendazole | CYP3A4, FMO | Sulfoxidation of fenbendazole |

| Fenbendazole Sulfone | Various P450 enzymes | Further oxidation from oxfendazole or directly from fenbendazole |

Absorption and Distribution

Fenbendazole shows partial absorption in the liver, where it is metabolized into its active forms. Studies indicate that after oral administration, significant levels of fenbendazole sulfone are detected in tissues such as the liver and kidneys .

Tissue Residue Studies

Research has shown that fenbendazole residues deplete slowly from tissues, with a withdrawal interval (WDI) recommended to be at least 39 days post-treatment to ensure compliance with regulatory standards . The following table presents data on tissue residue concentrations:

| Time Post-Treatment (Days) | Fenbendazole Sulfone Concentration (ppm) |

|---|---|

| 0 | 1.857 ± 0.761 |

| 24 | 0.3599 ± 0.232 |

| 16 | Not detectable in muscle |

Hazard Classification:

-

Skin irritation (Category 2)

-

Eye irritation (Category 2)

-

Skin sensitization (Category 1)

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Mechanism of Action

Fenbendazole sulfone-d3 exhibits similar pharmacokinetic properties to its parent compound, fenbendazole. It has been shown to disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis in various cancer cell lines. The compound enhances p53 activation and downregulates glucose uptake, contributing to its anticancer effects .

Cancer Therapy

Recent studies indicate that this compound may have significant potential as an anticancer agent:

- Mechanism of Action : this compound disrupts microtubule dynamics, leading to apoptosis in cancer cells. It has been shown to induce cell cycle arrest in the G2/M phase and activate pathways related to oxidative stress .

-

Case Studies :

- Skin Cancer : In vitro studies demonstrated that treatment with fenbendazole at concentrations of 1, 2, and 4 μM led to increased levels of γH2AX, indicating DNA damage and antiproliferative activity .

- Lung Cancer : A549 and H460 cell lines exhibited significant tumor inhibition at concentrations as low as 1 μM .

- Colorectal Cancer : Fenbendazole induced apoptosis through mitochondrial injury and the caspase pathway in SNU-C5 cells .

Veterinary Medicine

This compound continues to be utilized in veterinary practices for its anthelmintic properties:

- Application in Livestock : The compound is effective against a variety of parasites in livestock, ensuring animal health and productivity.

- Residue Studies : Research on tissue residue depletion has shown that fenbendazole residues deplete slowly from tissues, necessitating careful monitoring for withdrawal intervals .

Table 1: Summary of In Vitro Studies on Cancer Cell Lines

Table 2: Pharmacokinetic Properties of this compound

| Property | Value |

|---|---|

| Half-Life | Varies by model |

| Bioavailability | Moderate |

| Metabolism | Hepatic |

| Elimination Route | Urinary |

Wirkmechanismus

Fenbendazole sulfone-d3 exerts its effects by targeting the microtubules in cells. It binds to the β-tubulin subunit, inhibiting the polymerization of microtubules, which are essential for cell division and intracellular transport. This disruption leads to cell cycle arrest and apoptosis in rapidly dividing cells, making it effective in treating parasitic infections .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fenbendazole: The non-deuterated parent compound.

Oxfendazole: Another benzimidazole carbamate derivative with similar antiparasitic properties.

Albendazole: A structurally related compound with broader antiparasitic activity.

Uniqueness

Fenbendazole sulfone-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification and identification are crucial .

Biologische Aktivität

Fenbendazole sulfone-d3 is a metabolite of fenbendazole, a benzimidazole anthelmintic commonly used in veterinary medicine. Recent studies have highlighted its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its anticancer properties, pharmacokinetics, and relevant case studies.

Overview of Fenbendazole and Its Metabolites

Fenbendazole is primarily metabolized in the liver to several active forms, including fenbendazole sulfoxide and fenbendazole sulfone. The sulfone form is significant as it predominates in plasma following administration and is essential for understanding the compound's therapeutic effects. The biological activity of fenbendazole is attributed to its ability to disrupt microtubule dynamics, induce apoptosis, and modulate various signaling pathways involved in cell proliferation and survival.

Anticancer Mechanisms

Microtubule Disruption

Fenbendazole exhibits microtubule depolymerizing activity similar to that of established chemotherapeutic agents. This activity leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in various cancer cell lines. For instance, studies have shown that fenbendazole can inhibit tumor colony formation and induce apoptosis in cervical cancer cells (HeLa) at concentrations as low as 0.1 μM .

Apoptosis Induction

The compound triggers apoptosis through multiple pathways:

- Mitochondrial Pathway : Fenbendazole enhances mitochondrial injury, activating caspases involved in apoptotic signaling. In colorectal cancer cells, it has been shown to increase p53 expression, leading to p53-mediated apoptosis .

- Ferroptosis Augmentation : In resistant lymphoma cells, fenbendazole has been observed to augment apoptosis through ferroptosis mechanisms, indicating its potential use in overcoming drug resistance .

Pharmacokinetics

The pharmacokinetics of this compound reveal that it undergoes extensive metabolism. After oral administration, fenbendazole is rapidly metabolized by liver enzymes (CYP3A4, FMO) into its active forms. The systemic bioavailability of fenbendazole is limited due to poor absorption; however, the sulfone metabolite remains detectable in plasma for extended periods .

Table 1: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | Varies with dosage |

| Half-Life | Approximately 39 days |

| Metabolites | Sulfoxide, Sulfone |

| Bioavailability | Limited |

Case Studies

Several studies have explored the efficacy of fenbendazole and its metabolites in cancer treatment:

- Combination Therapy with Vitamins : A study demonstrated that when combined with vitamins, fenbendazole significantly inhibited tumor growth in SCID mice bearing human lymphoma cells. The combination showed a synergistic effect not observed with either treatment alone .

- In Vitro Studies on Cancer Cell Lines : Research has indicated that fenbendazole induces cytotoxicity in various cancer cell lines at micromolar concentrations. For example:

Eigenschaften

IUPAC Name |

trideuteriomethyl N-[6-(benzenesulfonyl)-1H-benzimidazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S/c1-22-15(19)18-14-16-12-8-7-11(9-13(12)17-14)23(20,21)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAFDGCOOJPIAHN-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746823 | |

| Record name | (~2~H_3_)Methyl [6-(benzenesulfonyl)-1H-benzimidazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228182-49-7 | |

| Record name | (~2~H_3_)Methyl [6-(benzenesulfonyl)-1H-benzimidazol-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1228182-49-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.